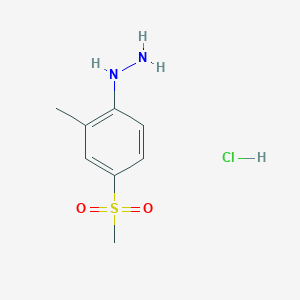

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride

Description

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a methyl group at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 4-position of the benzene ring, with a hydrazine moiety bound to the aromatic core and a hydrochloride counterion . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazoles, indoles, and triazoles, which are relevant to pharmaceutical and agrochemical research .

Structurally, the methylsulfonyl group is electron-withdrawing, enhancing the electrophilicity of the aromatic ring, while the methyl group introduces steric effects that may influence reactivity and regioselectivity in coupling reactions . The hydrochloride salt improves solubility in polar solvents like water or ethanol, facilitating its use in aqueous reaction conditions .

Properties

IUPAC Name |

(2-methyl-4-methylsulfonylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-6-5-7(13(2,11)12)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYDJZFOWJJWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252562-01-9 | |

| Record name | Hydrazine, [2-methyl-4-(methylsulfonyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252562-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes

The primary method for synthesizing 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride involves the reaction of 2-methyl-4-(methylsulphonyl)benzaldehyde with hydrazine hydrate under acidic conditions. The general steps are as follows:

Reagents :

- 2-Methyl-4-(methylsulphonyl)benzaldehyde

- Hydrazine hydrate

- Hydrochloric acid (as a catalyst)

Solvent : Ethanol or methanol is commonly used to facilitate the reaction.

-

- Dissolve 2-methyl-4-(methylsulphonyl)benzaldehyde in the solvent.

- Add hydrazine hydrate slowly while stirring.

- Introduce hydrochloric acid to catalyze the reaction.

- Heat the mixture under reflux for several hours.

- Upon completion, cool the mixture and filter the precipitated product.

- Purify the product through recrystallization.

Industrial Production Methods

In an industrial context, the production of this compound may involve scaled-up versions of laboratory procedures, utilizing batch or continuous flow reactors to optimize yield and purity. Key aspects include:

Optimization of Reaction Conditions :

- Temperature: Typically maintained between -10 °C to +60 °C during various stages.

- Pressure: Controlled to enhance reaction efficiency.

-

- Recrystallization from suitable solvents like methanol or ethanol.

- Chromatography may also be employed for high-purity requirements.

Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Laboratory Synthesis | 2-Methyl-4-(methylsulphonyl)benzaldehyde, Hydrazine hydrate | Reflux in ethanol/methanol | Variable (typically high) |

| Industrial Synthesis | Same as above | Optimized temperature/pressure | High |

The synthesized compound can undergo various chemical reactions, which are essential for its application in organic synthesis:

Types of Reactions

Oxidation : The hydrazine group can be oxidized to form azo compounds using agents like hydrogen peroxide or potassium permanganate.

Reduction : Reduction can convert the sulfonyl group to sulfide derivatives using reducing agents such as sodium borohydride.

Substitution : The methylsulfonyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Table: Common Reagents and Their Applications

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO₄ | Azo compounds |

| Reduction | Sodium borohydride | Amines |

| Substitution | Alkyl halides, acyl chlorides | Substituted derivatives |

The preparation of this compound involves well-established synthetic routes that can be adapted for both laboratory and industrial applications. Understanding these methods is essential for researchers and professionals working in organic chemistry and pharmaceuticals, given the compound's potential therapeutic benefits and versatility in chemical reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride features a hydrazine group attached to a methylsulfonyl-substituted phenyl ring. Its primary mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a critical role in the inflammatory process. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, leading to significant anti-inflammatory effects that can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Research indicates that it effectively decreases the production of prostaglandins, which are mediators of inflammation. This makes it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in treating bacterial infections .

Oncology

The compound's structure suggests it may interact with various biological targets relevant to cancer treatment. Its ability to inhibit COX-2 could also play a role in cancer therapy by modulating inflammatory pathways that are often upregulated in tumor environments .

Development of Pharmaceuticals

Given its unique chemical properties and biological activities, there is ongoing research into its potential use in developing pharmaceuticals targeting both inflammation and infections. The compound's versatility makes it a valuable intermediate in synthesizing more complex organic molecules with therapeutic applications .

Synthesis of Dyes and Pigments

The ability of this compound to form azo compounds through chemical reactions positions it as a useful precursor in the dye and pigment industry. Its stability and reactivity can be exploited to create colorants with specific properties .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administering this compound resulted in a significant reduction of inflammation markers compared to controls. The findings support its potential application in treating chronic inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial efficacy of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited potent antibacterial activity at low concentrations, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, it may interact with microbial cell membranes, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Observations :

Target Compound:

Synthesis likely involves:

Diazotization: Starting from 2-methyl-4-(methylsulfonyl)aniline, which undergoes diazotization with NaNO₂/HCl.

Reduction : The diazonium salt is reduced using SnCl₂/HCl to yield the hydrazine intermediate.

Acidification : Treatment with HCl forms the hydrochloride salt .

Target Compound:

Analog Compounds:

- 4-(Methylsulfonyl)phenylhydrazine HCl : Key precursor for pyrazole-based COX-2 inhibitors .

- 4-Chlorophenylhydrazine HCl : Employed in dye manufacturing and as a reagent for carbonyl group detection .

Stability and Handling

- Target Compound: Stability: Sensitive to light and oxygen; storage under inert gas (N₂/Ar) recommended . Incompatibilities: Reacts violently with strong oxidizers (e.g., HNO₃, H₂O₂) and heavy metal salts .

4-Methylphenylhydrazine HCl :

- Less reactive than sulfonated analogs but prone to hydrolysis in acidic conditions .

Biological Activity

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 224.72 g/mol

This compound features a hydrazine group attached to a methylsulfonyl-substituted phenyl ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to reduced synthesis of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects .

Key Mechanisms:

- Enzyme Inhibition : The compound selectively inhibits COX-2, which is implicated in various inflammatory processes.

- Subcellular Localization : It has been observed to localize in the cytoplasm and nucleus, affecting various cellular pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In laboratory settings, it has demonstrated the ability to reduce inflammation markers in cell cultures and animal models .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown potential antimicrobial activity against various bacterial strains. Studies have reported that derivatives of this compound possess inhibitory effects on pathogens such as E. coli and Staphylococcus aureus .

Case Studies

-

Anti-inflammatory Effects in Animal Models :

A study conducted on mice demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection, indicating its potent anti-inflammatory action . -

Antimicrobial Efficacy :

A series of experiments evaluated the antimicrobial properties of this compound against multi-drug resistant bacteria. Results indicated that it inhibited the growth of Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

The compound's interaction with various biochemical pathways enhances its therapeutic potential:

- Oxidative Stress Response : It modulates oxidative stress responses by interacting with antioxidant enzymes.

- Cell Signaling Pathways : Influences pathways such as MAPK, which are crucial for cell proliferation and survival.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | COX Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Selective COX-2 |

| 4-(Methylsulfonyl)phenylhydrazine hydrochloride | Moderate | Low | Non-selective |

| 2-(4-Methylsulfonylphenyl)indole derivatives | High | High | Selective COX-2 |

Q & A

Q. What are the established synthetic routes for preparing 2-methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Fisher indole synthesis , where 4-methylsulfonyl acetophenone reacts with substituted phenylhydrazine hydrochlorides under acidic conditions. Key steps include:

- Reactants : 4-Methylsulfonyl acetophenone and substituted phenylhydrazine hydrochloride (e.g., 4-chloro or 4-bromo derivatives).

- Conditions : Stirring in acetic acid at room temperature for 18 hours, followed by filtration and recrystallization from methanol.

- Yield Optimization : Electron-withdrawing substituents (e.g., -Cl, -Br) on phenylhydrazine enhance reactivity, achieving yields up to 69% . Ortho-substituted phenylhydrazines may require extended reaction times due to steric hindrance .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Monitors reaction progress via absorbance at 280 nm (intermediate benzenediazonium ion) and 320 nm (stable product) .

- HPLC with PMA Detection : Phosphomolybdic acid (PMA) in 0.1 M HCl is used as a derivatizing agent for quantitative analysis .

- Melting Point Analysis : Comparative melting points (e.g., >200°C for para-substituted derivatives) help assess crystallinity and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Mitigation : Use fume hoods, gloves, and eye protection. Avoid skin contact, as it can cause dermatitis or systemic toxicity via dermal absorption .

- Storage : Store in airtight containers at 2–8°C, away from strong bases (e.g., NaOH), alkali metals, and oxidizing agents to prevent corrosive reactions .

- Spill Management : Neutralize spills with dilute HCl (0.1 M) and avoid dry sweeping to minimize dust inhalation .

Advanced Research Questions

Q. How does the oxidation mechanism of phenylhydrazine derivatives impact their stability and biological activity?

Methodological Answer: Oxidation involves a cascade of intermediates:

- Superoxide Radicals (O₂⁻) : Generated during metal-catalyzed oxidation (e.g., Cu²⁺), detected via nitroblue tetrazolium reduction inhibited by superoxide dismutase .

- Benzenediazonium Ion : Absorbs at 280 nm and accelerates autocatalytic degradation. Stabilizing agents (e.g., EDTA) can extend shelf life by chelation .

- Biological Implications : Reactive oxygen species (ROS) from oxidation contribute to hemolytic anemia and hepatotoxicity, complicating pharmacological applications .

Q. How can researchers reconcile the therapeutic efficacy and toxicity of this compound in polycythemia vera studies?

Methodological Answer:

- Dose-Response Modeling : Start with low doses (e.g., 0.1–0.5 mg/kg) to mitigate methemoglobinemia and monitor hemoglobin/red blood cell counts weekly .

- Animal Models : Use murine models to assess anemia induction thresholds. Higher doses (>10 mg/kg) cause rapid RBC lysis, requiring careful hematological monitoring .

- Toxicity Mitigation : Co-administer antioxidants (e.g., N-acetylcysteine) to counteract ROS-mediated liver and kidney damage .

Q. What experimental strategies address substituent-dependent reactivity variations in arylhydrazine derivatives?

Methodological Answer:

- Electronic Effects : Para-electron-withdrawing groups (e.g., -SO₂CH₃) enhance electrophilicity, improving coupling efficiency in indole synthesis. Use Hammett plots to correlate substituent σ values with reaction rates .

- Steric Considerations : Ortho-substituents reduce yields by ~20% due to hindered access to the hydrazine reactive site. Optimize solvent polarity (e.g., DMF > acetic acid) to improve solubility .

- Chemoselectivity Screening : Test competing reactions (e.g., hydrazone vs. azo compound formation) under varying pH (3–7) to identify dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.